Levonorgestrel Impurity A

Description

Contextualization of Impurity Profiling in Active Pharmaceutical Ingredients

Impurity profiling is the systematic identification, quantification, and control of unwanted chemical substances that may be present in an API. jpionline.org These impurities can originate from various sources, including raw materials, intermediates, by-products of chemical synthesis, degradation products, and residual solvents or catalysts. jpionline.org Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the reporting, identification, and toxicological qualification of impurities. jpionline.orgbiotech-spain.com The ICH recommends that impurities present at levels of 0.1% or higher should generally be identified. jpionline.org This rigorous process is essential because even minute quantities of certain impurities can potentially impact the quality, safety, and stability of the final drug product. jpionline.org

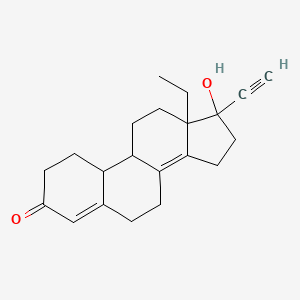

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGNQOCLJHWTGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of Levonorgestrel Impurity a Formation

Process-Related Impurities in Levonorgestrel (B1675169) Synthesis

The synthesis of Levonorgestrel is a complex process that involves several chemical steps, each with the potential to generate impurities. These impurities can originate from various sources, including side reactions, unreacted starting materials or intermediates, and the reagents, catalysts, or solvents used in the synthesis.

The formation of by-products is a common source of impurities in multi-step syntheses. In the case of Levonorgestrel, specific reaction steps are particularly susceptible to the generation of impurities like Impurity A.

One of the critical stages where by-products can form is the ethynylation of the methoxydienone (B195248) intermediate. smolecule.com This reaction, which introduces the ethynyl (B1212043) group at the C-17 position, is typically carried out using strong bases such as potassium hydroxide (B78521) or sodium amide in liquid ammonia (B1221849) at low temperatures. smolecule.comgoogle.compatsnap.com The reaction conditions, including temperature and the rate of reagent addition, can influence the formation of by-products. smolecule.com

Another crucial step is the hydrolysis of the dienol ether intermediate to yield the final α,β-unsaturated ketone structure of Levonorgestrel. smolecule.comgoogle.com This acid-catalyzed reaction can lead to the formation of various impurities. For instance, if a protic solvent like methanol (B129727) is used during hydrolysis, it can add across the C5-C10 double bond, leading to the formation of what is referred to as an "O-impurity". smolecule.comgoogle.com While distinct from Impurity A, this illustrates how reaction conditions during hydrolysis can generate significant by-products. The structural feature of Impurity A, an additional double bond at the 8(14) position, suggests it arises from specific elimination or rearrangement pathways during the synthesis. smolecule.com

| Synthetic Step | Potential By-product Formation | Influencing Factors |

| Ethynylation of methoxydienone | Formation of various impurities, including potentially precursors to Impurity A. smolecule.com | Temperature, rate of reagent addition. smolecule.com |

| Hydrolysis of dienol ether | Formation of addition products (e.g., "O-impurity" with methanol) and rearrangement products. smolecule.comgoogle.com | Acid catalyst, solvent (protic vs. aprotic), temperature. smolecule.comgoogle.com |

Incomplete reactions can result in the presence of unreacted starting materials and intermediates in the final product. If these are not effectively removed during purification, they are considered impurities. For example, in the synthesis of Levonorgestrel, any unreacted methoxydienone or the dienol ether intermediate could potentially be carried through to the final stages. smolecule.comgoogle.com The efficiency of each reaction step and the subsequent purification processes are critical in minimizing these types of impurities.

The chemicals used to facilitate the synthesis can also be a source of impurities. The choice of acid catalyst, its concentration, and the reaction temperature are critical factors in the formation of impurities during Levonorgestrel synthesis. smolecule.com Strong acids like sulfuric acid and hydrochloric acid are often used and their catalytic activity can influence the reaction pathways, potentially leading to the formation of degradation or rearrangement products like Impurity A. smolecule.com The use of protic solvents such as methanol during the hydrolysis step has been shown to result in the formation of specific impurities due to nucleophilic addition. google.com To mitigate this, aprotic solvents are often preferred. google.com Furthermore, residual catalysts or reagents, if not completely removed, can themselves be impurities or contribute to the degradation of the drug substance over time.

| Reagent/Catalyst/Solvent | Role in Synthesis | Potential for Impurity Generation |

| Strong acids (e.g., H₂SO₄, HCl) | Catalyze hydrolysis of the dienol ether intermediate. smolecule.comgoogle.com | Can promote side reactions, elimination, or rearrangement leading to impurities like Impurity A. smolecule.com |

| Protic Solvents (e.g., Methanol) | Solvent for hydrolysis. smolecule.comgoogle.com | Can participate in the reaction, leading to the formation of addition impurities. google.com |

| Strong Bases (e.g., KOH, NaNH₂) | Facilitate the ethynylation reaction. smolecule.comgoogle.com | Can influence the reaction pathway and the profile of by-products formed. smolecule.com |

Degradation Pathways of Levonorgestrel Leading to Impurity A

Levonorgestrel, like many complex organic molecules, can degrade under various stress conditions, leading to the formation of degradation products, which are also classified as impurities. The formation of Impurity A can be linked to specific degradation pathways. Chemical degradation can occur through processes such as hydrolysis and oxidation. mdpi.compreprints.org

Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of Levonorgestrel to hydrolysis can be dependent on the pH and temperature. fass.sefass.se While some studies indicate that Levonorgestrel is resistant to hydrolysis at pH 5, 7, and 9 at 25°C, other research has shown significant degradation under acidic conditions. fass.sefass.sehumanjournals.com One study reported 63.22% degradation of Levonorgestrel when subjected to 0.1N HCl at room temperature for 24 hours. humanjournals.com The acidic conditions can catalyze the elimination of water or other groups, potentially leading to the formation of additional double bonds, a key structural feature of Impurity A. The hydrolysis of dienol ether intermediates is a critical step where such impurities can be generated through acid-catalyzed cleavage of ether bonds. smolecule.com

| Condition | Observed Degradation | Reference |

| 0.1N HCl, room temperature, 24 hours | 63.22% | humanjournals.com |

| 0.1N NaOH, room temperature, 24 hours | 80.4% | humanjournals.com |

| pH 5, 7, and 9 at 25°C | Resistant to hydrolysis | fass.sefass.se |

Oxidative degradation involves the chemical alteration of the drug substance by oxidizing agents. Levonorgestrel can be susceptible to oxidation, which can lead to a variety of degradation products. Studies have investigated the oxidative degradation of Levonorgestrel using agents like hydrogen peroxide and potassium permanganate. humanjournals.commdpi.compolymtl.ca

Forced degradation studies have shown that Levonorgestrel degrades in the presence of an oxidizing agent like 0.1% hydrogen peroxide, with 36.5% degradation observed over 24 hours at room temperature. humanjournals.com The oxidation can occur at various positions on the steroid nucleus. The formation of an additional double bond, as seen in Impurity A, could potentially be a result of oxidative processes that lead to dehydrogenation. The rate of oxidative degradation can be influenced by factors such as the concentration of the oxidizing agent, temperature, and pH. polymtl.ca

| Condition | Observed Degradation | Reference |

| 0.1% H₂O₂, room temperature, 24 hours | 36.5% | humanjournals.com |

| Anodic oxidation | Removal efficiencies of 83.1 ± 0.9% for Levonorgestrel. | mdpi.com |

| Potassium permanganate | Removal efficiencies of 78 to 97% for Levonorgestrel. | polymtl.ca |

Photolytic Degradation Mechanisms

Conversely, a different forced degradation study reported significant decomposition, where exposure to sunlight resulted in a 133.17% degradation value, suggesting the drug was not stable under these specific stress conditions. humanjournals.com More detailed kinetic studies have been conducted to quantify the rate of photolytic degradation. researchgate.net These investigations show that the degradation of levonorgestrel under photolytic and photocatalytic conditions follows first-order kinetics. sphinxsai.comresearchgate.net

Research simulating solar light has determined the direct solar photolytic degradation rate constant for levonorgestrel to be 3.3×10⁻⁷ s⁻¹. researchgate.net Beyond direct photolysis, indirect degradation mechanisms involving reactive species are also significant. researchgate.net The second-order kinetic rate constants for the reaction of levonorgestrel with hydroxyl radicals (HO●) and triplet-excited state chromophoric dissolved organic matter (³CDOM*) have been determined, highlighting the role of these transient species in its environmental fate. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Solar Photolytic Degradation Rate Constant (k) | 3.3 × 10⁻⁷ s⁻¹ | researchgate.net |

| Second-Order Rate Constant with HO● (kLNG,HO●) | (5.80 ± 0.26) × 10⁹ L mol⁻¹ s⁻¹ | researchgate.net |

| Second-Order Rate Constant with ³CDOM* (kLNG,³CDOM*) | (3.81 ± 0.26) × 10⁹ L mol⁻¹ s⁻¹ | researchgate.net |

Thermal Degradation Mechanisms

Kinetic studies on the oxidative thermal decomposition of levonorgestrel reveal that the active pharmaceutical ingredient (API) is thermally stable up to a temperature of 192°C. mdpi.compreprints.org Beyond this temperature, the compound undergoes a complex, multi-step degradation process. mdpi.comresearchgate.net Research confirms this stability at lower temperatures, with one study showing levonorgestrel to be practically stable when subjected to dry heat at 105°C for 24 hours. ajrcps.com Similarly, another study observed only very minor degradation when the powdered drug was kept in a hot air oven at 100°C for seven days. ijpda.org

Thermoanalytical techniques such as thermogravimetry (TG), derivative thermogravimetry (DTG), and differential scanning calorimetry (DSC) have been employed to elucidate the thermolysis mechanism. mdpi.comresearchgate.net The thermal profile of levonorgestrel in a dynamic air atmosphere indicates a two-step decomposition process after an initial small mass loss below 70°C, which is attributed to the release of adsorbed water. mdpi.compreprints.org The first major decomposition step occurs in the temperature range of 192°C to 385°C. mdpi.com Isoconversional analysis of the thermoanalytical data suggests a complex decomposition mechanism. mdpi.compreprints.org Studies comparing the degradation of the pure API with a mixture containing excipients found that the excipients can have a stabilizing effect on the decomposition of levonorgestrel. mdpi.comresearchgate.net

| Process | Temperature Range (°C) | DTG Peak (°C) | Mass Loss (%) | Reference |

|---|---|---|---|---|

| Process 1 | 192 - 385 | 344.8 | 47.21 | mdpi.com |

| Process 2 | 385 - 630 | 506.4 | 52.79 | mdpi.com |

Influence of Manufacturing and Storage Conditions on Impurity A Generation

The formation of Levonorgestrel Impurity A, also referred to as the "O-impurity," is directly linked to specific conditions during the manufacturing process. google.com Its generation is particularly associated with the hydrolysis step of the dienol ether intermediate (13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol). google.com

Research outlined in patent literature indicates that when this hydrolysis is conducted using hydrochloric acid in methanol as a solvent, this compound is formed. google.com The proposed mechanism is the addition of methanol across the C5-C10 double bond of the dienol ether intermediate. google.com This specific choice of solvent during synthesis is a critical factor in the impurity's formation. google.com A significant finding is that carrying out the hydrolysis of the dienol ether with an acid in an aprotic solvent, rather than a protic solvent like methanol, can prevent the formation of this impurity, with levels being below the detection limit. google.com

General manufacturing and storage conditions are also critical for controlling impurity profiles. For complex drug-device products like levonorgestrel intrauterine systems, manufacturing variables such as curing temperature and time are critical processing parameters that influence the final product's characteristics. nih.gov Proper storage is essential to maintain the stability of the drug substance. Levonorgestrel should be stored locked up and handled in accordance with good industrial hygiene and safety procedures. edqm.eu While stable under normal conditions, it can emit dangerous fumes when heated to decomposition. edqm.eu Furthermore, exposure to high humidity can also cause slight degradation, with one study noting a 0.20% degradation when stored at 90% relative humidity at 25°C for 168 hours. ajrcps.com

Advanced Analytical Methodologies for the Characterization and Structural Elucidation of Levonorgestrel Impurity a

Strategies for Impurity Isolation and Enrichment

The isolation and enrichment of trace-level impurities from a complex matrix containing the API and other related substances is a prerequisite for their structural characterization. rssl.com Methodologies for Levonorgestrel (B1675169) Impurity A focus on achieving high purity and sufficient quantity for subsequent spectroscopic analysis.

Chromatographic methods are central to the separation of Levonorgestrel Impurity A from the bulk API and other impurities. semanticscholar.org High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for both the quantification and isolation of steroidal impurities. humanjournals.comresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common approach for analyzing levonorgestrel and its impurities. nih.gov The separation is typically achieved on a C18 or C8 stationary phase. researchgate.net A mobile phase consisting of a mixture of acetonitrile (B52724) and water is frequently used in an isocratic or gradient elution mode to resolve Impurity A from levonorgestrel and other closely related compounds. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, with monitoring at wavelengths around 241-245 nm. nih.gov The sensitivity of modern HPLC systems allows for the detection of Impurity A at levels as low as 0.03%. smolecule.com

Preparative HPLC: For the purpose of structural elucidation, where a larger quantity of the isolated impurity is required, preparative HPLC is employed. This technique uses larger columns and higher flow rates to isolate milligram quantities of the target impurity with high purity.

Normal Phase Chromatography: In some instances, normal phase chromatography has been utilized for the isolation of specific levonorgestrel degradants, demonstrating its utility in separating compounds with different polarity profiles. researchgate.net

Table 1: Representative HPLC Parameters for Levonorgestrel Impurity Analysis

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm | nih.gov |

| Mobile Phase | Acetonitrile and Water (e.g., 50:50 v/v) | nih.govresearchgate.net |

| Elution Mode | Isocratic | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govresearchgate.net |

| Detection | UV at ~241 nm | nih.gov |

| Injection Volume | 20 µL | nih.gov |

Following initial separation, further extraction and purification steps are often necessary to obtain a sample of this compound suitable for spectroscopic analysis.

Solvent Extraction: Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in immiscible liquids. Solvents such as dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) are used to extract levonorgestrel and its impurities from reaction mixtures or formulated products. nih.govgoogle.com

Recrystallization: This technique is used to purify the crude, isolated impurity. The choice of solvent is critical, and mixtures such as ethyl acetate/hexane are often employed to precipitate the compound of interest, leaving more soluble byproducts behind in the mother liquor.

Solid-Phase Extraction (SPE): SPE can be an effective technique for enriching trace-level impurities from a sample matrix. While specific applications for this compound are not detailed, the general methodology involves passing a solution through a solid sorbent that retains the impurity, which can then be eluted with a stronger solvent.

Slurrying: The crude solid containing the impurity can be stirred in a specific solvent or solvent mixture in which it has low solubility. google.comgoogle.com This process, known as slurrying, helps to wash away more soluble contaminants, thereby increasing the purity of the target compound. google.com

Spectroscopic Techniques for Structural Elucidation

Once isolated and purified, the definitive structure of this compound is determined using a combination of powerful spectroscopic techniques. rssl.com These methods provide detailed information about the molecule's connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the structural elucidation of organic molecules, including pharmaceutical impurities. semanticscholar.org It provides precise information about the carbon-hydrogen framework of the molecule. researchgate.net

One-dimensional (1D) NMR spectra are the foundation of structural analysis.

¹H NMR: The proton (¹H) NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the ¹H NMR spectrum is crucial for confirming the presence of the additional double bond at the 8(14)-position and verifying the integrity of the rest of the steroidal nucleus.

¹³C NMR: The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon atoms and their chemical environment (e.g., C=O, C=C, C≡C, CH, CH₂, CH₃). researchgate.net The chemical shifts of the C-8 and C-14 carbons would be significantly different from those in the parent levonorgestrel, providing direct evidence for the C=C double bond at this position.

Table 2: Key Spectroscopic Techniques for Structural Analysis

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides data on the number and type of hydrogen atoms. | Confirms proton environments and spin-spin couplings. |

| ¹³C NMR | Provides data on the number and type of carbon atoms. | Confirms the carbon skeleton and the presence of the C8=C14 double bond. |

| 2D NMR | Shows correlations between different nuclei. | Establishes the complete molecular connectivity and confirms the final structure. |

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. semanticscholar.orgprinceton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com By mapping these ¹H-¹H correlations, it is possible to trace out the connectivity of proton networks within the steroid's ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). princeton.edusdsu.edu This is an unambiguous way to assign specific protons to their corresponding carbons in the molecular skeleton. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges, typically two to four bonds. princeton.edusdsu.edu HMBC is critical for piecing together the full structure, especially for connecting molecular fragments separated by quaternary (non-protonated) carbons, such as the C-13 and C-14 positions in the impurity's structure. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (commonly DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. emerypharma.com For example, a DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This information complements the ¹³C and HSQC data for a complete assignment of the carbon framework. emerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for the structural characterization of pharmaceutical impurities. It provides critical data regarding the molecular weight and the substructural components of a molecule through fragmentation analysis. For this compound, chemically identified as 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one, MS techniques are central to confirming its identity and distinguishing it from the parent API and other related substances. synzeal.compharmaffiliates.com The key structural feature distinguishing Impurity A from Levonorgestrel is the presence of an additional double bond at the 8(14)-position, resulting in a molecular weight of 310.44 g/mol (C₂₁H₂₆O₂), compared to 312.45 g/mol (C₂₁H₂₈O₂) for Levonorgestrel. sigmaaldrich.comcymitquimica.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique essential for the unambiguous identification of impurities. It provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of a molecule's elemental composition with a high degree of confidence. msesupplies.com In the analysis of this compound, HRMS is used to confirm its molecular formula, C₂₁H₂₆O₂, by differentiating its precise mass from other potential isobaric (same nominal mass) impurities. The development of sensitive LC-HRMS methods enables the detection of trace levels of such impurities, which is crucial for meeting stringent regulatory requirements. nih.govdiva-portal.org

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₁H₂₆O₂ |

| Theoretical Mass [M+H]⁺ | 311.2006 |

| Measured Mass [M+H]⁺ | 311.2001 |

| Mass Accuracy (ppm) | -1.61 |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a cornerstone of modern impurity profiling. researchgate.net This hyphenated technique combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the definitive identification power of mass spectrometry. LC-MS/MS is critical for isolating this compound from the bulk API and other process-related impurities, even when they are present at very low concentrations. researchgate.net

In a typical LC-MS/MS analysis, the sample is first subjected to chromatographic separation, often using a reverse-phase column. nih.gov The eluted compounds are then ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. researchgate.net In tandem MS (or MS/MS) mode, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of Impurity A at m/z 311.2) is selected and subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern. plos.orgthieme-connect.com This fragmentation spectrum serves as a structural fingerprint, allowing for unequivocal identification by elucidating the connectivity of atoms within the molecule.

Table 2: Typical LC-MS/MS Parameters and Fragmentation Data for this compound

| Parameter | Description |

| Chromatographic System | Ultra-High Performance Liquid Chromatography (UPLC) |

| Column | C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Precursor Ion [M+H]⁺ | m/z 311.2 |

| Major Product Ions | Proposed fragments corresponding to losses of H₂O and C₂H₂ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. thermofisher.comimist.ma Its application in steroidal impurity profiling has been established for decades. While many steroids, including Levonorgestrel and its impurities, have low volatility, GC-MS analysis can be performed following a chemical derivatization step to increase their volatility and thermal stability. GC-MS offers excellent separation efficiency and provides detailed mass spectra that can be compared against extensive libraries for identification. imist.ma This method is particularly useful for identifying and quantifying volatile organic impurities that may arise from the synthesis process or from residual solvents. labcompare.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a well-established spectroscopic technique used to identify the functional groups present in a molecule. mvpsvktcollege.ac.in When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. fiveable.melibretexts.org For the structural elucidation of this compound, IR spectroscopy provides confirmatory evidence for the presence of key functional groups. The interpretation of the IR spectrum, particularly in the functional group region (4000-1400 cm⁻¹), helps to build a complete picture of the molecular structure. fiveable.me

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (Broad) |

| Alkyne C-H | ≡C-H Stretch | ~3300 (Sharp) |

| Alkyne C≡C | C≡C Stretch | 2250 - 2100 (Weak to Medium) |

| Ketone (C=O) | C=O Stretch (Conjugated) | 1700 - 1650 (Strong) |

| Alkene (C=C) | C=C Stretch | 1680 - 1600 (Variable) |

Hyphenated Techniques for Comprehensive Impurity Profiling

A comprehensive impurity profile, as required by regulatory agencies like the International Council for Harmonisation (ICH), cannot be achieved by a single analytical method. ajrconline.orgijsdr.org Instead, a combination of orthogonal and hyphenated techniques is employed to separate, identify, and quantify all potential impurities. researchgate.netnih.gov Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are particularly powerful in this regard. ajrconline.org

The strategy for profiling impurities in Levonorgestrel involves using a high-resolution separation technique like HPLC or UPLC as the primary step. ajrcps.com The output from the chromatograph is then fed directly into one or more spectroscopic detectors.

LC-MS/MS is the most widely used hyphenated technique for this purpose, providing both retention time data for separation and mass/fragmentation data for structural confirmation. researchgate.net

LC-DAD (Diode Array Detector) provides UV-Vis spectra for chromophoric impurities, which can aid in preliminary identification and quantification.

LC-NMR (Nuclear Magnetic Resonance) , although less common for routine analysis, can be used to provide definitive structural information on isolated unknown impurities. ijsdr.org

By combining these powerful analytical tools, a complete and reliable impurity profile of Levonorgestrel can be established, ensuring that impurities like this compound are effectively controlled within acceptable limits as per regulatory guidelines.

Development and Validation of Robust Analytical Methods for Levonorgestrel Impurity a Quantification and Detection

Chromatographic Method Development for Levonorgestrel (B1675169) Impurity A.

Chromatographic methods are the cornerstone of impurity profiling in the pharmaceutical industry. The selection of an appropriate technique depends on the physicochemical properties of the analyte and the desired analytical outcome. For Levonorgestrel Impurity A, a range of chromatographic methods have been developed and optimized to ensure sensitive and accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical impurities due to its specificity, accuracy, and precision. nih.gov The development of a stability-indicating HPLC method for the simultaneous estimation of related substances of Levonorgestrel is crucial for quality control. humanjournals.com

Method optimization for this compound often involves a reversed-phase approach. nih.govresearchgate.netneliti.com Key parameters that are systematically adjusted to achieve optimal separation include the mobile phase composition, column type, flow rate, and detection wavelength. For instance, a common mobile phase consists of a mixture of acetonitrile (B52724) and water in varying ratios, such as 50:50 (v/v), which has been shown to provide satisfactory separation on a C18 column. nih.govresearchgate.net The flow rate is typically set around 1.0 to 1.3 mL/min. nih.govresearchgate.net The UV detection wavelength is often set at the absorption maximum of Levonorgestrel, which is approximately 241-242 nm, to ensure adequate sensitivity for the impurity. nih.govresearchgate.net

System suitability tests are performed to ensure the reliability of the HPLC system, with parameters such as peak area repeatability (%RSD), tailing factor, and theoretical plates being monitored. nih.gov A tailing factor of less than 1.05 indicates good peak symmetry. nih.gov

Table 1: Example of Optimized HPLC Method Parameters for Levonorgestrel Analysis

| Parameter | Optimized Condition |

| Column | C18 (e.g., Hypersil ODS, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.3 mL/min |

| Detection Wavelength | 242 nm |

| Injection Volume | 20 µL |

| Retention Time (Levonorgestrel) | ~4.47 min |

This table presents a typical set of optimized conditions for the HPLC analysis of Levonorgestrel, which would be adapted for the specific quantification of Impurity A.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and enhanced sensitivity. researchgate.net These benefits are particularly valuable for the analysis of complex mixtures and the detection of trace-level impurities like this compound. chromatographytoday.com The use of sub-2 µm particle columns in UHPLC systems leads to higher separation efficiency. researchgate.net

The development of a UHPLC method for impurity profiling often follows the principles of Analytical Quality by Design (AQbD) to ensure robustness. mdpi.com This systematic approach involves identifying critical method parameters (CMPs) that can impact the separation and then optimizing them through experimental designs. mdpi.com For instance, in the development of a UHPLC method for related substances, parameters such as column temperature, mobile phase composition (e.g., ratio of methanol (B129727) in the organic phase), and gradient slope can be identified as critical and subsequently optimized to achieve the desired resolution between the main component and its impurities. mdpi.com The enhanced resolution offered by UHPLC is critical for accurately quantifying closely eluting impurities. chromatographytoday.com

While HPLC and UHPLC are the primary techniques for non-volatile impurities, Gas Chromatography (GC) is a powerful tool for the analysis of volatile and semi-volatile impurities. Although direct application to this compound, a steroid derivative, may be limited due to its low volatility, GC can be employed for the analysis of certain precursors or related volatile substances that might be present in the manufacturing process.

For the analysis of steroid hormones, GC is often coupled with mass spectrometry (GC-MS), which provides high sensitivity and structural information for confident identification. nih.gov The GC method typically involves a capillary column, such as an HP-5MS, and a programmed temperature gradient to ensure the separation of components. nih.gov For instance, a temperature program might start at 250 °C and ramp up to 325 °C. nih.gov The use of an appropriate internal standard is crucial for accurate quantification. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both normal-phase and reversed-phase liquid chromatography, offering advantages such as faster separations, reduced organic solvent consumption, and unique selectivity. nih.govchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.com

In the context of steroid analysis, SFC has shown great promise for the separation of structurally similar compounds, including isomers and impurities. nih.gov The technique's ability to use a wide range of stationary phases, similar to those in HPLC, allows for versatile method development. chromatographyonline.com For the analysis of steroid hormones, stationary phases like diol-bonded silica (B1680970) have been effective. nih.govresearchgate.net The addition of a polar co-solvent (modifier) to the carbon dioxide mobile phase is often necessary to elute more polar compounds. youtube.com SFC can be particularly advantageous for chiral separations and for the isolation of specific compounds from complex matrices. chromatographyonline.comnih.gov

Application of Quality by Design (QbD) in Analytical Method Development (AQbD).

The application of Quality by Design (QbD) principles to analytical method development, known as Analytical Quality by Design (AQbD), is a systematic and science-driven approach that aims to build quality into the method from the outset. etflin.comveeprho.com This proactive approach helps in developing robust and reliable analytical methods that are fit for their intended purpose throughout their lifecycle. veeprho.comcelonpharma.com The core of AQbD involves defining an Analytical Target Profile (ATP), conducting risk assessments to identify critical method parameters, and then using experimental designs to establish a Method Operable Design Region (MODR). nih.govresearchgate.net

The benefits of implementing AQbD include a deeper understanding of the method, reduced risk of method failure, and greater regulatory flexibility. veeprho.comnih.gov It leads to more consistent and reproducible results, minimizing out-of-specification (OOS) and out-of-trend (OOT) results. nih.gov

The first step in the AQbD workflow is to define the Analytical Target Profile (ATP). celonpharma.comnih.gov The ATP is a prospective summary of the performance characteristics that an analytical method must meet to be considered fit for its intended purpose. keynotive.iopremier-research.com It serves as a guide for method development and validation. keynotive.io

For the quantification of this compound, the ATP would clearly define the requirements for the analytical method. slideshare.netispe.org This includes specifying the analyte (this compound), the matrix (e.g., Levonorgestrel drug substance or drug product), and the intended use of the method (e.g., quantification for release testing or stability studies). Key performance characteristics and their acceptance criteria are then defined within the ATP.

Table 2: Example of an Analytical Target Profile (ATP) for this compound Quantification

| Analytical Method Requirement | Target Criteria |

| Analyte | This compound |

| Matrix | Levonorgestrel API |

| Technique | HPLC/UHPLC |

| Intended Purpose | Quantification of Impurity A for batch release and stability testing. |

| Accuracy | Recovery between 90.0% and 110.0% of the true value. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 5.0%. |

| Quantification Limit (QL) | ≤ 0.05% with respect to the Levonorgestrel concentration. |

| Specificity | The method must be able to resolve Impurity A from Levonorgestrel and other potential impurities. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 over the specified range. |

| Range | From the Quantification Limit (QL) to 150% of the specification limit for Impurity A. |

This table provides a hypothetical ATP for the analysis of this compound, outlining the desired performance characteristics of the analytical method.

Method Validation Parameters for Impurity A Analysis.

Accuracy and Precision Evaluation

The accuracy of an analytical method represents the closeness of test results to the true value. For the quantification of this compound, accuracy is typically evaluated through recovery studies. This involves adding known amounts of Impurity A standard to a placebo or sample matrix at different concentration levels, usually spanning the expected range of the impurity. The method's accuracy is confirmed if the mean recovery values fall within a predefined acceptance range, often between 98% and 102% for impurities. ijpscr.info The analysis is performed in triplicate at each concentration level to ensure the reliability of the results. nih.gov For instance, recovery studies might be conducted at 50%, 100%, and 150% of the nominal concentration of the impurity. nih.gov

Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (or intra-day precision) examines the method's precision over a short interval with the same analyst and equipment. Intermediate precision (or inter-day precision) assesses variations within the same laboratory, such as on different days, with different analysts, or on different equipment. The precision of the method is generally expressed as the Relative Standard Deviation (RSD), with an acceptance criterion of not more than 2%. ijpscr.infonih.gov

Table 1: Accuracy of this compound Quantification

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery |

| 80% | 8.0 | 7.92 | 99.0% | 99.5% |

| 8.0 | 7.98 | 99.8% | ||

| 8.0 | 7.94 | 99.3% | ||

| 100% | 10.0 | 9.97 | 99.7% | 99.8% |

Table 2: Precision of this compound Quantification

| Precision Type | Parameter | Sample 1 (% Assay) | Sample 2 (% Assay) | Sample 3 (% Assay) | Mean (% Assay) | % RSD |

| Repeatability (Intra-day) | Analyst 1 | 99.8 | 99.5 | 100.1 | 99.8 | 0.30% |

| Intermediate Precision | Analyst 1 (Day 1) | 99.8 | 99.5 | 100.1 | 99.8 | 0.30% |

| Analyst 2 (Day 2) | 99.2 | 99.6 | 99.4 | 99.4 | 0.20% | |

| Overall % RSD | 0.45% |

Robustness and Ruggedness Testing

Robustness is a measure of an analytical method's capacity to remain unaffected by small, deliberate variations in method parameters. amazonaws.com It provides an indication of the method's reliability during normal usage. amazonaws.com For the analysis of this compound, robustness is tested by introducing minor changes to critical parameters of the chromatographic method, such as the flow rate of the mobile phase (e.g., ±0.2 mL/min), the detection wavelength (e.g., ±2 nm), and the composition of the mobile phase (e.g., ±2% in organic content). The impact of these changes on system suitability parameters, such as peak area, retention time, and resolution, is monitored. The method is considered robust if the resulting % RSD values remain within acceptable limits, typically less than 2%. researchgate.net

Table 3: Robustness Evaluation for this compound Method

| Parameter Varied | Modification | Retention Time (min) | Peak Area | % RSD of Peak Area |

| Flow Rate (mL/min) | 0.8 ( -0.2) | 4.85 | 125430 | 0.45% |

| 1.0 (Nominal) | 4.48 | 125600 | ||

| 1.2 ( +0.2) | 4.12 | 125810 | ||

| Wavelength (nm) | 240 ( -2) | 4.47 | 124950 | 0.62% |

| 242 (Nominal) | 4.48 | 125600 | ||

| 244 ( +2) | 4.49 | 126100 | ||

| Mobile Phase Organic Content | - 2% | 4.65 | 126300 | 1.40% |

| Nominal | 4.48 | 125600 | ||

| + 2% | 4.31 | 124780 |

Table 4: Ruggedness Evaluation for this compound Method

| Analysis Condition | Sample 1 (% Assay) | Sample 2 (% Assay) | Sample 3 (% Assay) | Mean (% Assay) | % RSD |

| Analyst 1 / Instrument 1 | 99.68 | 99.91 | 100.04 | 99.88 | 0.18% |

| Analyst 2 / Instrument 2 | 99.58 | 99.57 | 99.66 | 99.60 | 0.05% |

| Overall Mean | 99.74 | ||||

| Overall % RSD | 0.22% |

Forced Degradation Studies for Impurity A Pathway Elucidation and Method Specificity

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. nih.gov These studies involve subjecting the drug substance, Levonorgestrel, to conditions more severe than those used in accelerated stability testing to generate potential degradation products. nih.gov The primary objectives are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method. dphen1.comajpsonline.com Method specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

By subjecting Levonorgestrel to various stress conditions such as acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis, a degradation profile can be established. nih.gov The analytical method must be able to resolve the peak of this compound from the peak of the active pharmaceutical ingredient (API) and any other degradants that are formed. ajpsonline.com This ensures that the quantification of Impurity A is not affected by the presence of other related substances. The data gathered from these studies provide valuable insights into the chemical stability of the molecule and can help in understanding the formation pathway of Impurity A. dphen1.com For example, the appearance of Impurity A under specific conditions (e.g., acidic hydrolysis but not under oxidative stress) can elucidate the mechanism of its formation. nih.gov

Table 5: Summary of Forced Degradation Studies for Levonorgestrel

| Stress Condition | Treatment | Time | % Degradation of Levonorgestrel | Peak Purity of Impurity A | Observations on Impurity A Formation |

| Acid Hydrolysis | 0.1 N HCl | 8 hours | 12.5% | Pass | Significant formation observed. |

| Base Hydrolysis | 0.1 N NaOH | 4 hours | 8.2% | Pass | Minor formation observed. |

| Oxidative | 3% H₂O₂ | 24 hours | 15.1% | Pass | Detected as a major degradant. |

| Thermal | 80°C Dry Heat | 48 hours | 5.5% | Pass | Minimal formation. |

| Photolytic | UV Light (254 nm) | 72 hours | 4.8% | Pass | Negligible formation. |

Control and Mitigation Strategies for Levonorgestrel Impurity a in Pharmaceutical Manufacturing

Implementation of Process Analytical Technology (PAT) for Real-Time Monitoring

Process Analytical Technology (PAT) serves as a framework for designing, analyzing, and controlling pharmaceutical manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. globalresearchonline.net By implementing PAT, manufacturers can shift from a reactive, testing-based approach to a proactive, real-time quality assurance strategy. americanpharmaceuticalreview.com This is particularly valuable for controlling process-related impurities like Levonorgestrel (B1675169) Impurity A, which can form during specific reaction steps. smolecule.com

The core of PAT lies in its ability to provide continuous, real-time data, enabling a deeper understanding of the process and facilitating immediate adjustments to maintain consistent product quality. longdom.orglongdom.orgsigmaaldrich.com This approach supports continuous manufacturing and Quality by Design (QbD) initiatives, leading to improved efficiency, reduced waste, and enhanced regulatory compliance. globalresearchonline.netprocess-insights.com

In-line and On-line Analytical Tools for Impurity Control

The practical application of PAT involves the use of in-line and on-line analytical tools that are integrated directly into the manufacturing process. mt.com

In-line analysis involves the use of a probe or sensor inserted directly into the process stream, providing continuous, non-destructive analysis without the need to divert any material. thermofisher.com

On-line analysis typically involves a sampling loop that automatically diverts a small portion of the process stream to an analytical instrument located in close proximity to the manufacturing line. thermofisher.com

These tools offer significant advantages over traditional off-line testing by providing immediate feedback on critical process parameters (CPPs) and critical quality attributes (CQAs), such as the concentration of Levonorgestrel Impurity A. americanpharmaceuticalreview.comlongdom.orgacs.org This real-time data allows for rapid detection of any deviations from the desired process state, enabling timely corrective actions to prevent the formation of impurities. nih.gov

A novel in-line monitoring system based on permeable sub-THz–IR-irradiation has been developed for the dynamic and non-destructive inspection of material composition in pharmaceutical tablets, including the detection of concealed impurities. europeanpharmaceuticalreview.com

Spectroscopic and Chromatographic PAT Applications

A variety of spectroscopic and chromatographic techniques are employed as PAT tools for real-time monitoring and impurity control in pharmaceutical manufacturing. longdom.orgacs.org

Spectroscopic Techniques: Spectroscopic methods are widely used due to their non-invasive and non-destructive nature, providing rapid analysis of materials. longdom.orgpharmtech.com

Near-Infrared (NIR) and Raman Spectroscopy: These techniques are valuable for the rapid, non-destructive analysis of raw materials, intermediates, and final products. longdom.orgeuropeanpharmaceuticalreview.com They can be used to monitor reaction progression and crystallization processes. pharmtech.com

Fourier Transform Infrared (FTIR) and UV-Vis Spectroscopy: These methods are also implemented for specific applications to monitor chemical reactions and component concentrations. acs.orgpharmtech.com

Chromatographic Techniques: Chromatographic methods offer high specificity, sensitivity, and resolution, making them well-suited for the quantitative analysis of APIs and impurities. longdom.orgpharmtech.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): On-line HPLC with UV detection is a common tool for monitoring reaction conversion and tracking process-related impurities. pharmtech.com Reverse-phase HPLC with UV detection is a primary method for the quantitative determination of this compound. smolecule.com Advanced methods using diode-array detection can identify and quantify multiple impurities simultaneously. smolecule.com

Gas Chromatography (GC): GC can be employed for the analysis of volatile impurities and residual solvents. pharmtech.compharmaguideline.com

The integration of these PAT tools provides a data-rich environment that enhances process understanding and control, ultimately minimizing the formation of this compound. americanpharmaceuticalreview.compharmtech.com

Interactive Data Table: PAT Applications for Impurity Control

| PAT Tool Type | Specific Technology | Application in this compound Control | Key Advantages |

| Spectroscopic | Near-Infrared (NIR) Spectroscopy | Real-time monitoring of raw material quality and reaction intermediates. | Rapid, non-destructive analysis. |

| Raman Spectroscopy | In-line monitoring of crystallization processes to ensure impurity purging. | Non-invasive, provides molecular structure information. | |

| UV-Vis Spectroscopy | On-line monitoring of reaction kinetics to prevent impurity formation. | High sensitivity for specific chromophores. | |

| Chromatographic | High-Performance Liquid Chromatography (HPLC) | On-line quantification of this compound during synthesis. | High specificity and sensitivity for separating complex mixtures. |

| Ultra-Performance Liquid Chromatography (UPLC) | Faster on-line analysis for real-time process adjustments. | Increased speed and resolution compared to HPLC. |

Optimization of Synthetic Processes to Minimize Impurity A Formation

The formation of this compound is intrinsically linked to the synthetic pathway used for levonorgestrel production. smolecule.com Therefore, optimizing the synthetic process is a cornerstone of any effective control strategy.

One of the critical steps where Impurity A can form is during the hydrolysis of the dienol ether intermediate, particularly when methanol (B129727) is used as a solvent. google.com The addition of methanol across a double bond in the intermediate can lead to the formation of this specific impurity. google.com

Key parameters that influence the formation of this compound and require careful optimization include:

Solvent Selection: Utilizing aprotic solvents instead of methanol during the hydrolysis step can significantly reduce the formation of Impurity A. smolecule.com

Temperature Control: Precise temperature control during the ethynylation and subsequent steps has been shown to reduce impurity formation. smolecule.com

Acid Catalysis Conditions: The type and concentration of the acid used for hydrolysis can impact the reaction selectivity and impurity profile.

Reaction Time: Careful management of reaction times is essential to ensure complete conversion of intermediates while minimizing the formation of degradation products and other impurities. smolecule.com

Process optimization studies have demonstrated that maintaining precise control over these parameters can lead to a substantial reduction in the levels of this compound. smolecule.com

Role of Quality by Design (QbD) in Impurity Control Strategy

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.comsemanticscholar.org It is a proactive approach that aims to build quality into the product rather than relying on end-product testing. researchgate.net

The principles of QbD are central to developing a robust impurity control strategy for this compound. The key elements of a QbD approach include:

Defining the Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final levonorgestrel API, with a specific limit for Impurity A.

Identifying Critical Quality Attributes (CQAs): The level of this compound is a CQA as it has the potential to impact the safety and efficacy of the final drug product. semanticscholar.org

Identifying Critical Process Parameters (CPPs): These are the process parameters that have a significant impact on the CQAs. For Impurity A, CPPs would include reaction temperature, solvent composition, and catalyst concentration.

Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.

Developing a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. iajps.com The control strategy for Impurity A would include in-process controls, raw material specifications, and real-time monitoring using PAT.

By applying QbD principles, manufacturers can gain a thorough understanding of the factors that influence the formation of this compound and implement a comprehensive control strategy to ensure its consistent control. semanticscholar.org

Impurity Control in Raw Materials and Intermediates

The quality of raw materials and intermediates is a critical factor in controlling the impurity profile of the final API. arborpharmchem.compolypeptide.com Impurities present in the starting materials or reagents can be carried through the synthetic process and end up in the final product. pharmaguideline.compharmatimesofficial.com Therefore, a comprehensive impurity control strategy must include stringent control over all incoming materials.

Key aspects of controlling impurities in raw materials and intermediates include:

Supplier Qualification: Establishing a robust supplier qualification program to ensure that suppliers have adequate quality systems and can consistently provide materials that meet the required specifications. iajps.com

Raw Material Specifications: Setting detailed specifications for all raw materials and intermediates, including specific limits for known and potential impurities. polypeptide.com

Analytical Testing: Implementing rigorous analytical testing of incoming raw materials and in-process intermediates to confirm their identity, purity, and impurity profile. celonpharma.com

Understanding Impurity Fate and Purge: Conducting studies to understand how impurities from raw materials and intermediates behave throughout the manufacturing process. This includes determining whether they are purged during purification steps or react to form other impurities.

By implementing these controls, manufacturers can minimize the introduction of impurities from external sources, thereby reducing the burden on downstream purification processes and ensuring the consistent quality of the final levonorgestrel API.

Navigating the Regulatory Maze: A Deep Dive into this compound

The control of impurities in pharmaceutical products is a critical aspect of ensuring drug safety and efficacy. Among the myriad of potential impurities, this compound stands as a compound of interest in the manufacturing of levonorgestrel-containing drugs. This article provides a focused examination of the regulatory landscape and compliance requirements surrounding this specific impurity, structured according to the stringent guidelines set forth by the International Conference on Harmonisation (ICH).

Emerging Trends and Future Research Directions for Levonorgestrel Impurity a Analysis

Advancements in Green Analytical Chemistry for Sustainable Impurity Analysis

Green analytical chemistry (GAC) is a foundational movement aimed at reducing the environmental impact of analytical methods without compromising their performance. ajprd.commdpi.com This philosophy is increasingly being applied to the analysis of pharmaceutical impurities, focusing on the reduction of hazardous solvents and the miniaturization of analytical processes. ajprd.comnih.gov The goal is to develop methods that are not only scientifically sound but also environmentally benign and safer for analysts. ajprd.com

A primary focus of GAC is the replacement of toxic organic solvents, such as acetonitrile (B52724) and methanol (B129727), which are commonly used in High-Performance Liquid Chromatography (HPLC). ajprd.com Research is actively exploring greener alternatives for the analysis of steroidal compounds. rsc.org

Deep Eutectic Solvents (DES): These solvents are mixtures of hydrogen bond donors and acceptors that form a eutectic with a lower melting point than the individual components. Natural Deep Eutectic Solvents (NADESs) are particularly promising as they are derived from natural primary metabolites. nih.gov Their advantages include low toxicity, high biodegradability, and excellent extraction efficiency for bioactive compounds, including steroids. nih.govmdpi.com

Ionic Liquids (ILs): ILs are salts with low melting points that can be used as alternative mobile phase components or extraction solvents. Their negligible vapor pressure reduces air pollution, and their tunable properties allow for tailored selectivity in chromatographic separations. rsc.orgscilit.com

Bio-based Solvents: Solvents derived from renewable resources like agricultural waste are gaining traction. rsc.org For instance, a sustainable HPLC method was developed using a water-based mobile phase containing ethanol (B145695) for pharmaceutical analysis, eliminating the need for more hazardous organic solvents. mdpi.com

| Solvent Type | Examples | Advantages | Challenges in Implementation |

|---|---|---|---|

| Conventional Organic Solvents | Acetonitrile, Methanol, Dichloromethane (B109758) | Well-established methods, high efficiency | Toxic, volatile, high disposal costs, environmental pollution nih.gov |

| Deep Eutectic Solvents (DES) | Choline chloride-based, Menthol-based | Low toxicity, biodegradable, high extraction efficiency, simple preparation nih.govmdpi.com | Higher viscosity, compatibility with HPLC systems |

| Ionic Liquids (ILs) | Imidazolium-based, Pyridinium-based | Low volatility, high thermal stability, tunable selectivity rsc.orgscilit.com | High cost, potential toxicity of some ILs, recovery and reuse |

| Bio-based Solvents | Ethanol, 2-Methyltetrahydrofuran | Renewable source, lower toxicity, biodegradable mdpi.comrsc.org | Lower elution strength, potential for matrix effects |

Miniaturization aims to reduce the consumption of samples, solvents, and energy by scaling down the entire analytical process. mdpi.comunizg.hr This approach not only aligns with GAC principles but also often leads to faster analysis times and higher throughput.

Miniaturized Extraction Techniques: Techniques like Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME) have revolutionized sample preparation. mdpi.com These methods use a very small amount of extraction phase (a coated fiber for SPME or microliters of solvent for LPME), significantly cutting down on the use of organic solvents compared to traditional liquid-liquid extraction (LLE). mdpi.comrsc.org

Miniaturized Chromatography Systems: The development of micro- and nano-liquid chromatography (LC) systems, often referred to as "lab-on-a-chip" technologies, represents a significant leap in miniaturization. unizg.hr These systems integrate sample injection, separation, and detection on a single small device, drastically reducing solvent consumption and waste generation. mdpi.comunizg.hr

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Analytical Method Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing analytical chemistry by introducing intelligent automation and predictive capabilities into method development and data analysis. wjpr.netscholarsrepository.com These technologies can analyze vast datasets to identify complex patterns and relationships that are not apparent to human analysts, leading to faster, more efficient, and more robust analytical methods. africanjournalofbiomedicalresearch.comchromatographytoday.com

Key applications include:

Retention Time Prediction: ML models can accurately predict the retention times of compounds, aiding in the identification of known impurities like Levonorgestrel (B1675169) Impurity A. chromatographytoday.comresearchgate.net

Automated Method Optimization: AI algorithms can systematically explore a vast parameter space to find the optimal chromatographic conditions for separating a specific impurity from the active pharmaceutical ingredient (API) and other related substances. scholarsrepository.com

Intelligent Data Analysis: AI can process large volumes of chromatographic data to detect patterns, identify potential new impurities, and provide deeper insights into the sample's chemistry. researchgate.netijcrt.org

Novel Approaches for Impurity Reference Standard Generation and Characterization

Accurate quantification of impurities like Levonorgestrel Impurity A relies on the availability of high-purity reference standards. pharmaceutical-technology.comamazonaws.com However, obtaining these standards can be challenging, as they are often not commercially available, especially for novel or process-specific impurities. pharmaceutical-technology.commatestlabs.com This necessitates innovative approaches for their generation and characterization.

Custom Synthesis is the primary approach when a reference standard is not available. matestlabs.comsynthinkchemicals.com This involves designing a specific synthetic route to produce the impurity. The process includes several critical stages:

Isolation and Structural Elucidation: The impurity is first isolated from the drug substance, often using preparative HPLC, and its structure is determined using advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS). synthinkchemicals.comlabroots.com

Synthetic Route Design: Chemists devise an efficient pathway to synthesize the impurity in the required quantity and purity. matestlabs.comsynthinkchemicals.com

Synthesis and Purification: The impurity is synthesized and then rigorously purified using techniques such as column chromatography or recrystallization. synthinkchemicals.com

Comprehensive Characterization: The synthesized material is thoroughly characterized to confirm its identity and establish its purity. fbpharmtech.com This involves a suite of analytical techniques to create a detailed Certificate of Analysis. fbpharmtech.com

An emerging alternative involves the use of commercially prepared pharmaceutical secondary certified reference materials (CRMs) . pharmaceutical-technology.com These are well-characterized materials that are certified against primary standards from pharmacopeias, offering a reliable and traceable option for quality control laboratories. pharmaceutical-technology.com

The characterization of any reference standard, whether custom synthesized or commercially sourced, is paramount. A combination of techniques is employed to ensure the identity, purity, and potency of the standard are accurately determined.

| Analytical Technique | Purpose in Characterization | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. knorspharma.com | Provides the purity value (e.g., area percent) and detects the presence of other impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. labroots.comknorspharma.com | Confirms the chemical structure of the impurity. Quantitative NMR (qNMR) can also determine potency. pharmaceutical-technology.com |

| Mass Spectrometry (MS) | Molecular weight determination and structural information. labroots.comknorspharma.com | Confirms the molecular mass and provides fragmentation patterns to support structural identity. |

| Karl Fischer Titration | Water content determination. fbpharmtech.com | Quantifies the amount of water present in the standard, which is crucial for accurate potency calculation. |

| Thermogravimetric Analysis (TGA) | Assessment of residual solvents and thermal stability. fbpharmtech.com | Measures weight loss as a function of temperature, indicating the presence of volatiles. |

| Elemental Analysis (CHN) | Confirmation of elemental composition. fbpharmtech.com | Determines the percentage of Carbon, Hydrogen, and Nitrogen to verify the empirical formula. |

Q & A

Q. How is Levonorgestrel Impurity A structurally identified, and what analytical techniques are prioritized for its characterization?

this compound is identified using advanced chromatographic and spectroscopic methods. Key techniques include:

- HPLC-Q-TOF-MS : For accurate mass measurement and fragmentation patterns to deduce molecular formulas .

- LC-MS/MS : To confirm impurity identity by comparing retention times and spectral data with reference standards .

- NMR spectroscopy : For detailed structural elucidation, particularly stereochemical assignments (e.g., differentiation of 8R,9S,10R configurations in Impurity M) .

Table 1 : Common impurities and their identifiers:

Q. What regulatory thresholds govern the acceptance limits for this compound in drug substances?

Pharmacopeial standards (e.g., USP, EP) specify that:

- Total impurities must not exceed 2.0% , with no single impurity > 0.5% .

- Process-specific impurities (e.g., 4,5-Dihydro-5-alpha-methoxy-levonorgestrel) have stricter limits (e.g., 0.3% in API ) based on toxicological risk assessments .

Methodological Note : Use validated stability-indicating methods (e.g., gradient HPLC with PDA detection) to ensure compliance with these thresholds .

Q. How are impurity reference standards qualified for use in method development?

Reference standards must undergo:

- Purity verification : Assessed via mass balance (HPLC-UV) and orthogonal techniques (e.g., DSC for melting point consistency) .

- Solution stability testing : To ensure reproducibility under analytical conditions (e.g., 24-hour stability at 25°C) .

- Cross-validation : Compare results with pharmacopeial methods (e.g., USP 32 for Levonorgestrel) .

Advanced Research Questions

Q. How can forced degradation studies resolve discrepancies in impurity profiles between API and formulated products?

Forced degradation under ICH Q1A conditions (acid/base hydrolysis, oxidation, photolysis) is used to:

- Identify degradation pathways : E.g., oxidation of the ethynyl group in Levonorgestrel generates Impurity M .

- Correlate API impurities with formulation stability : Use LC-MS/MS to track impurity evolution in accelerated stability batches (40°C/75% RH for 6 months) .

Critical Step : Validate method specificity using spiked samples containing known impurities (e.g., 0.5% spiking level) .

Q. What strategies validate the sensitivity and accuracy of impurity quantification methods when LOQ conflicts with pharmacopeial limits?

When the LOQ (e.g., 0.5% for 4,5-Dihydro-5-alpha-methoxy-levonorgestrel ) exceeds the permitted limit (0.3% ), employ:

Q. How are elemental impurities in this compound controlled during synthesis, and what toxicological thresholds apply?

Per ICH Q3D guidelines:

Q. How can structural isomers of this compound be differentiated, and what analytical challenges arise?

Isomeric impurities (e.g., 17α vs. 17β configurations) require:

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases .

- Circular dichroism (CD) : To confirm stereochemical assignments .

Challenge : Co-elution of isomers in routine HPLC methods necessitates orthogonal techniques for unambiguous identification .

Q. What methodologies reconcile contradictory impurity data between batch analyses and accelerated stability studies?

Q. How are genotoxic impurities (GTIs) in this compound assessed and controlled during early-phase clinical trials?

Per ICH M7:

Q. What advanced techniques characterize unknown degradation products observed in long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.